4-(2,5-Dimethylphenyl)-3-fluorophenol
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Overview
Description
4-(2,5-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a phenol group attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like trifluoroacetic acid (TFA) to introduce the fluorine atom onto the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced catalysts can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
- 4-(2,5-Dimethylphenyl)-3-hydroxyphenol
- 4-(2,5-Dimethylphenyl)-3-chlorophenol
- 4-(2,5-Dimethylphenyl)-3-bromophenol
Comparison: 4-(2,5-Dimethylphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its hydroxy, chloro, and bromo analogs, the fluorinated compound often exhibits higher stability, increased lipophilicity, and enhanced biological activity. These properties make it a valuable compound for various applications, particularly in drug development and material science.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIZCJHPDIFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684124 |
Source
|
Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-50-9 |
Source
|
Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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